![molecular formula C16H17N3O4 B2973891 N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1351614-20-4](/img/structure/B2973891.png)
N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Overview
Description
N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment
Indole derivatives are known for their potential in treating various types of cancer. The presence of the indole moiety in this compound suggests that it may have applications in inhibiting the growth of cancer cells. Research has shown that indole derivatives can act as biologically active compounds for the treatment of cancer .
Antimicrobial Activity
Compounds with an indole structure have been reported to possess significant antimicrobial properties. This compound could be explored for its efficacy against a range of microbial infections, including those resistant to current treatments .
Antiviral Agents
Indole derivatives have shown promise as antiviral agents. They can be designed to inhibit the replication of viruses, including influenza and other RNA or DNA viruses. This compound’s structure could be modified to enhance its antiviral activity .
Antitubercular Activity
The indole nucleus is a part of many compounds with antitubercular activity. Given the global challenge of tuberculosis, especially drug-resistant strains, this compound could be a candidate for developing new antitubercular drugs .
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory properties. This compound could be investigated for its potential to reduce inflammation in various diseases, providing a new avenue for anti-inflammatory therapies .
Neuroprotective Effects
The indole moiety is present in many compounds that exhibit neuroprotective effects. This compound could be studied for its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction can lead to changes in the function of the target, which can result in a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways, potentially influencing a wide range of biological processes .
Result of Action
Based on the known activities of similar indole derivatives, it can be inferred that the compound may have a broad spectrum of biological activities .
properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-8-13(19-23-10)18-15(21)14(20)17-9-16(22)7-6-11-4-2-3-5-12(11)16/h2-5,8,22H,6-7,9H2,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYERJKCGHWXSFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide |
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